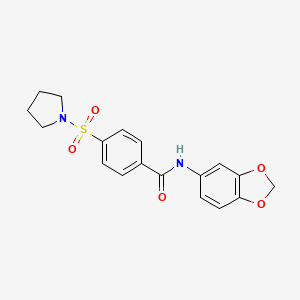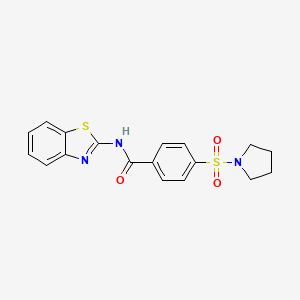![molecular formula C20H23FN2O3S B3469869 1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B3469869.png)
1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one
Overview
Description
1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group attached to a piperazine ring, which is further connected to a fluorinated methylphenyl group and a propanone moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form 4-(benzenesulfonyl)piperazine.
Fluorination: The next step involves the introduction of a fluorine atom to the methylphenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Coupling Reaction: The final step involves the coupling of the fluorinated methylphenyl derivative with the piperazine derivative in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The fluorine atom in the methylphenyl ring can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorinated methylphenyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one: Similar structure but with a nitro group instead of a benzenesulfonyl group.
1-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-one: Contains a chlorophenyl group instead of a benzenesulfonyl group.
Uniqueness
1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one is unique due to the presence of both the benzenesulfonyl and fluorinated methylphenyl groups, which impart distinct chemical properties and potential biological activities not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-3-20(24)17-14-18(21)19(13-15(17)2)22-9-11-23(12-10-22)27(25,26)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOJVKHTUZAMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone](/img/structure/B3469789.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B3469803.png)
![N-(3,4-dimethylphenyl)-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)methanesulfonamide](/img/structure/B3469815.png)
![N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide](/img/structure/B3469819.png)
![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3469824.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B3469832.png)
![N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B3469840.png)
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide](/img/structure/B3469841.png)
![N-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B3469846.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3469859.png)
![2-amino-5-{[5-(isobutoxymethyl)-2-oxotetrahydro-3-furanyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B3469872.png)
![2-[4-(7-chloro-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3469874.png)


